BCN-PEG4-alkyne
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Overview
Description
BCN-PEG4-alkyne is a heterobifunctional bioorthogonal linker that contains a bicyclo[6.1.0]nonyne (BCN) moiety and an alkyne group. This compound is widely used in click chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This compound is known for its high reactivity with azide groups, making it an essential tool for bioconjugation and molecular labeling applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-PEG4-alkyne can be synthesized through a series of chemical reactions involving the introduction of the BCN and alkyne functional groups onto a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:
Preparation of BCN Derivative: The BCN moiety is synthesized through a series of organic reactions, starting from commercially available cyclooctyne derivatives.
PEGylation: The BCN derivative is then conjugated to a PEG chain, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) ester.
Introduction of Alkyne Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG4-alkyne primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of click chemistry reaction is highly selective and efficient, occurring under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules or biomolecules.
Conditions: Aqueous buffer solutions, room temperature, and neutral pH.
Major Products
The major product formed from the SPAAC reaction between this compound and an azide is a stable triazole linkage. This reaction is widely used for bioconjugation, molecular labeling, and the development of functionalized materials .
Scientific Research Applications
BCN-PEG4-alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and materials through click chemistry reactions.
Biology: Employed for the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of functionalized polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of BCN-PEG4-alkyne involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The BCN moiety undergoes a cycloaddition reaction with an azide group, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular labeling applications .
Comparison with Similar Compounds
BCN-PEG4-alkyne is unique due to its high reactivity and biocompatibility. Similar compounds include:
Dibenzocyclooctyne (DBCO)-PEG4-alkyne: Another bioorthogonal linker used in SPAAC reactions, but with different reactivity and solubility properties.
Propargyl-PEG4-alkyne: A simpler alkyne-containing PEG linker used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Azide-PEG4-alkyne: Contains both azide and alkyne groups, allowing for dual click chemistry reactions .
This compound stands out due to its ability to undergo copper-free click chemistry, making it suitable for applications where copper toxicity is a concern.
Properties
Molecular Formula |
C22H33NO6 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H33NO6/c1-2-10-25-12-14-27-16-17-28-15-13-26-11-9-23-22(24)29-18-21-19-7-5-3-4-6-8-20(19)21/h1,19-21H,5-18H2,(H,23,24)/t19-,20+,21? |
InChI Key |
JSZZKMCQRQOJPM-WCRBZPEASA-N |
Isomeric SMILES |
C#CCOCCOCCOCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origin of Product |
United States |
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